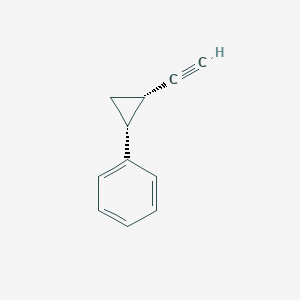
rel-((1R,2S)-2-Ethynylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-((1R,2S)-2-Ethynylcyclopropyl)benzene: is a chiral compound characterized by the presence of an ethynyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. The compound’s unique structure, featuring a strained cyclopropyl ring and an ethynyl group, makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2S)-2-Ethynylcyclopropyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment to Benzene: The final step involves the attachment of the cyclopropyl ring to a benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethynyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an ethyl-substituted cyclopropylbenzene.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology:
- The compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly in the design of chiral drugs with specific biological activities.
Industry:
- The compound can be used in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which rel-((1R,2S)-2-Ethynylcyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-Phenylcyclopropylamine: A compound with a similar cyclopropyl ring but with an amine group instead of an ethynyl group.
(1R,2S)-2-(1-Methylethyl)cyclopropylbenzene: A compound with an isopropyl group instead of an ethynyl group.
Uniqueness:
- The presence of the ethynyl group in rel-((1R,2S)-2-Ethynylcyclopropyl)benzene imparts unique reactivity and binding properties, distinguishing it from other cyclopropyl-containing compounds. The strained cyclopropyl ring and the ethynyl group together contribute to the compound’s versatility in chemical reactions and potential applications in various fields.
Propriétés
Formule moléculaire |
C11H10 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
[(1R,2S)-2-ethynylcyclopropyl]benzene |
InChI |
InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11+/m0/s1 |
Clé InChI |
NTSXPVAFKWNQIA-GXSJLCMTSA-N |
SMILES isomérique |
C#C[C@H]1C[C@H]1C2=CC=CC=C2 |
SMILES canonique |
C#CC1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
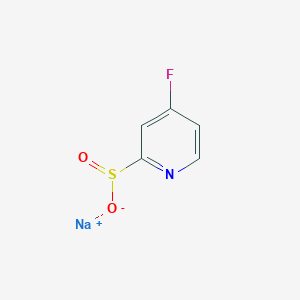
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
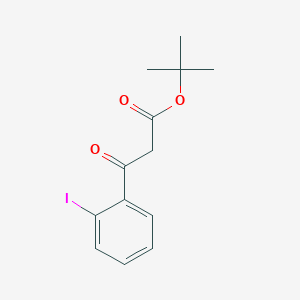
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
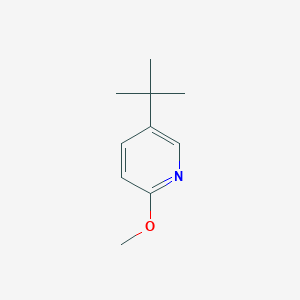

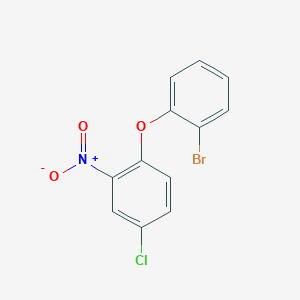
![(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one](/img/structure/B13659715.png)
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
